6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine
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Overview
Description
The compound 6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic molecule that features a purine core substituted with a piperazine ring, which is further modified with a difluoromethyl group and a methylpyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized via cyclization reactions involving formamide derivatives and amines under acidic or basic conditions.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and halogenated purine intermediates.
Functionalization: The difluoromethyl and methylpyrimidine groups are introduced using specific reagents such as difluoromethylating agents and methylpyrimidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the purine or piperazine rings, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methylpyrimidine groups play crucial roles in enhancing the compound’s binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 6-{4-[6-(trifluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine
- 6-{4-[6-(chloromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine
- 6-{4-[6-(methyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine
Uniqueness
The presence of the difluoromethyl group in 6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine distinguishes it from similar compounds, potentially enhancing its metabolic stability and biological activity. This unique structural feature may confer advantages in terms of pharmacokinetics and pharmacodynamics, making it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
6-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N8/c1-9-22-10(13(16)17)6-11(23-9)24-2-4-25(5-3-24)15-12-14(19-7-18-12)20-8-21-15/h6-8,13H,2-5H2,1H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHNXMMHXRKLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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